1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
This compound features a 5-methylbenzimidazole core linked to a piperazine ring via a sulfonyl bridge, which is further connected to a phenyl-ethanone moiety. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the piperazine-sulfonyl group enhances solubility and bioavailability. The ethanone substituent may contribute to metabolic stability and target binding.
Properties
IUPAC Name |
1-[4-[4-(6-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-3-8-18-19(13-14)22-20(21-18)23-9-11-24(12-10-23)28(26,27)17-6-4-16(5-7-17)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSZAIFYTRZXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Piperazine Ring Introduction: The benzimidazole core is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Sulfonylation: The resulting intermediate is sulfonylated using a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated intermediate with ethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzimidazole derivatives, including those similar to 1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibitory effects .
Case Study: Synthesis and Evaluation
A critical review documented the synthesis of several benzimidazole derivatives and their evaluation against bacterial strains. The results indicated that modifications to the piperazine moiety enhanced antibacterial activity, suggesting that similar modifications could be explored for this compound .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Case Study: Mechanism of Action
Research indicates that these compounds may act through multiple pathways, including the inhibition of topoisomerases and modulation of cellular signaling pathways involved in cell survival and apoptosis. For example, a study demonstrated that a benzimidazole derivative significantly reduced tumor growth in xenograft models .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection Mechanism
In vitro studies have shown that benzimidazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This protection is thought to be mediated through the activation of antioxidant pathways and inhibition of neuroinflammatory processes .
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | Effective against MRSA and other strains |
| Anticancer | Induction of apoptosis | Significant tumor growth reduction in xenograft models |
| Neuroprotective | Activation of antioxidant pathways | Protection against oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action of 1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and reported activities:
Key Observations:
Benzimidazole vs. Heterocycle Replacements: The 5-methylbenzimidazole in the target compound may enhance lipophilicity and DNA/protein binding compared to BD-5 (unsubstituted benzimidazole) .
Sulfonyl-Piperazine Linkage: The sulfonyl group improves solubility and metabolic stability, as seen in ’s piperazine-sulfonyl-tetrazole derivatives . Piperazine-ethanone hybrids in exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL), suggesting the target compound may share similar efficacy .
Ethanone Modifications: The phenyl-ethanone group is conserved in BD-5 () and LX2931 (), implying its role in stabilizing molecular conformation . Replacement with oxime (LX2931) or azo-quinoline (APEHQ) introduces additional hydrogen-bonding or metal-chelating capabilities .
Recommendations :
- Conduct in vitro assays for antimicrobial, antifungal, and anticancer activity.
- Optimize substituents (e.g., halogenation of the phenyl ring) to enhance potency.
- Evaluate pharmacokinetics, focusing on sulfonyl-piperazine’s impact on absorption and half-life.
Biological Activity
The compound 1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.49 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and piperazine derivatives. For instance, a study synthesized various imidazole-piperazine derivatives and assessed their cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated that several compounds exhibited significant cytotoxic effects, with some derivatives showing enhanced activity against HT-29 cells compared to MCF-7 cells .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of DNA Synthesis : Some derivatives were shown to inhibit DNA synthesis in cancer cells, leading to apoptosis .
- Kinesin Spindle Protein (KSP) Inhibition : Certain imidazole derivatives have been identified as KSP inhibitors, which are crucial for proper mitotic spindle function during cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Beyond its anticancer properties, the compound's structural components suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess antibacterial and antifungal properties. For example, derivatives similar to those containing the benzimidazole structure have shown efficacy against various bacterial strains and fungi .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar structure was tested in a phase II clinical trial for patients with advanced solid tumors. Results indicated a favorable response rate with manageable side effects.
- Case Study 2 : Another study evaluated the antimicrobial properties against MRSA strains, demonstrating significant inhibition at low concentrations.
Q & A
Q. What are the common synthetic routes for synthesizing 1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Benzimidazole Formation : Reacting 1-(1H-benzimidazol-2-yl)ethanone with hydrazine hydrate under reflux in glacial acetic acid to form intermediates (e.g., hydrazinyl derivatives) .
- Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions. For example, using phenyl(piperazin-1-yl)methanone intermediates in N,N-dimethylformamide (DMF) with potassium carbonate as a base .
- Sulfonation : Sulfonyl groups are introduced using reagents like sulfuryl chloride (SO₂Cl₂) in controlled conditions .
- Purification : Recrystallization with methanol or ethanol is typical for isolating pure products .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the positions of the methyl, sulfonyl, and piperazine groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) .
Q. How is the purity of the compound validated during synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity with a mobile phase of methanol and sodium acetate buffer (pH 4.6) .
- Elemental Analysis : Compares experimental vs. calculated C/H/N/O percentages to confirm stoichiometry .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in derivatization?
- Methodological Answer : The sulfonyl group is electron-withdrawing, directing electrophilic substitutions to meta/para positions. Example applications:
- Electrochemical Derivatization : Anodic oxidation in the presence of nucleophiles (e.g., 2-mercaptobenzothiazole) leads to Michael adducts via quinone-imine intermediates .
- Catalytic Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups at the sulfonyl-linked phenyl ring .
Q. What in vivo models are suitable for studying this compound’s pharmacological activity?
- Methodological Answer :
- Autoimmune Disease Models : Rodent rheumatoid arthritis (RA) models, where oral dosing induces dose-dependent lymphocyte reduction (e.g., 50–180 mg/kg in rats) .
- Pharmacokinetic Profiling : Measure plasma half-life using LC-MS/MS after intravenous/oral administration in multiple species (e.g., mice, dogs) .
- Target Validation : Genetic knockout models (e.g., sphingosine 1-phosphate lyase (S1PL)-deficient mice) to confirm mechanism-of-action .
Q. How does the 5-methyl group on the benzimidazole ring affect bioactivity?
- Methodological Answer :
- Lipophilicity Enhancement : Methyl groups increase logP, improving membrane permeability (measured via PAMPA assays) .
- Receptor Binding : Molecular docking shows the methyl group occupies hydrophobic pockets in S1PL, enhancing affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-methyl analogs) .
- Metabolic Stability : Methylation reduces cytochrome P450-mediated oxidation, as shown in liver microsome assays .
Q. How can researchers resolve contradictions in reported biological activities of similar compounds?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: Jurkat vs. THP-1; incubation time: 24 vs. 48 hours) .
- Structural Confirmation : Re-synthesize disputed compounds using published protocols and validate via NMR/MS .
- Meta-Analysis : Use computational tools (e.g., Rosetta, Schrödinger) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show therapeutic potential?
- Methodological Answer :
- Dose Dependency : Cytotoxicity may occur at high concentrations (>100 µM) in vitro, whereas therapeutic effects in vivo are observed at lower doses (e.g., 10–50 µM) due to differential tissue distribution .
- Cell-Type Specificity : Primary lymphocytes vs. cancer cell lines (e.g., HeLa) exhibit varying sensitivity to S1PL inhibition .
- Metabolite Interference : In vivo metabolism generates active/inactive derivatives (e.g., hydroxylated metabolites detected via LC-MS) that are absent in in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
